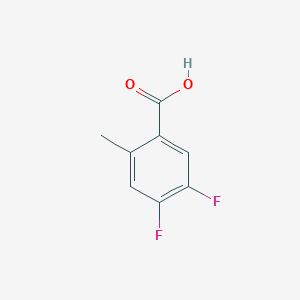

4,5-Difluoro-2-methylbenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives often involves strategies such as the use of Grignard reagents, Sandmeyer reactions, and carboxylation reactions. For example, the continuous flow synthesis of trifluorobenzoic acid derivatives has been demonstrated through the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 in a microflow system, yielding high purity products (Deng et al., 2015). Although this specific study focuses on a trifluorobenzoic acid derivative, similar methodologies may be applicable for synthesizing 4,5-difluoro-2-methylbenzoic acid.

Molecular Structure Analysis

The structure of fluorinated benzoic acids is characterized by the influence of fluorine atoms on the aromatic ring, which impacts the electronic distribution and overall molecular conformation. Studies on similar compounds, such as 2,4-difluorobenzoic acid and 3,5-dinitrobenzoic acid derivatives, reveal how substituents affect the molecule's geometry and electronic properties through X-ray crystallography and spectroscopic methods (Karabacak et al., 2011). These analyses are crucial for understanding the behavior of 4,5-difluoro-2-methylbenzoic acid in various chemical environments.

Chemical Reactions and Properties

The reactivity of fluorinated benzoic acids can vary significantly with substitution pattern. For instance, the presence of fluorine atoms adjacent to the carboxylic acid group can influence reactivity towards nucleophiles and electrophiles, as well as affect the acid's ability to participate in hydrogen bonding and other non-covalent interactions. Studies on the reactivity of fluorinated benzoic acids under different conditions can provide insights into potential chemical transformations and applications of 4,5-difluoro-2-methylbenzoic acid (Sridhar & Perumal, 2005).

Aplicaciones Científicas De Investigación

Gastroprotective Effects

Gallic Acid and Gastroprotection:

- Gallic acid, a phenolic compound found in medicinal plants, has demonstrated a gastroprotective effect against ethanol-induced gastric ulcers in rats. The mechanism involves the anti-oxidative Nrf2/HO-1 pathway and anti-apoptotic activities through regulation of Bax, Bcl-2, and Caspase-3 protein expression (Zhou et al., 2020).

Effects on Embryo-Larval Stages of Zebrafish

Methyl Paraben and Developmental Toxicity:

- Methyl Paraben, a methyl ester of p-hydroxybenzoic acid, used as an anti-microbial preservative, has been studied for its developmental toxicity in embryo-larval stages of zebrafish. Lower concentrations did not cause phenotypic malformations but led to dysregulated expression of the estrogenic biomarker gene Vtg-I (Dambal et al., 2017).

Synthesis and Evaluation of Derivatives

Synthesis of Azo Prodrug of 5-Aminosalicylic Acid:

- The synthesis of a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid was reported. This compound was evaluated for inflammatory bowel diseases in a TNB-induced colitis rat model, suggesting a new lead for treatment of ulcerative colitis (Jilani et al., 2013).

Antioxidant Activity and Depression Modulation

Gallic Acid and Antidepressive Effects:

- Gallic acid and its synthetic derivatives were found to be active in modulating depressive symptoms and reducing oxidative stress in a murine model, suggesting potential in treating depression and oxidative stress-related conditions (Nabavi et al., 2016).

Analgesic and Antiinflammatory Activity

Synthesis and Evaluation of Pyrrolo[1,2-a]pyrrole-1-carboxylic Acids:

- Synthesis of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids showed equal or greater potency than indomethacin as anti-inflammatory and analgesic agents, indicating potential for medical applications in treating pain and inflammation (Muchowski et al., 1985).

Safety and Hazards

The safety information for 4,5-Difluoro-2-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4,5-Difluoro-2-methylbenzoic acid . .

Propiedades

IUPAC Name |

4,5-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMHYYGJZWDBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590865 | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-2-methylbenzoic acid | |

CAS RN |

183237-86-7 | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183237-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)

![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)